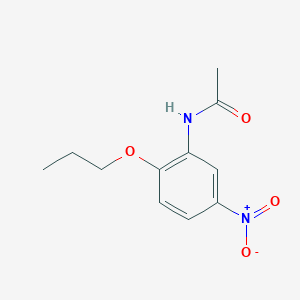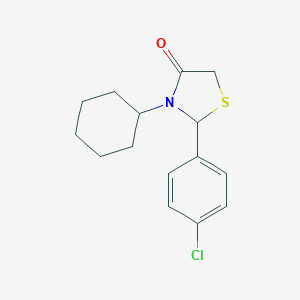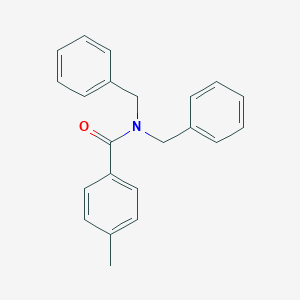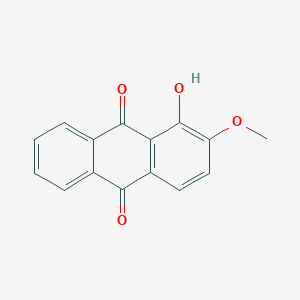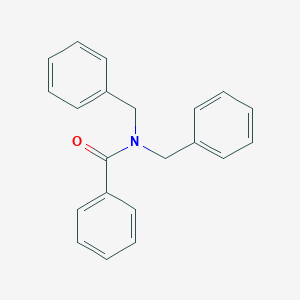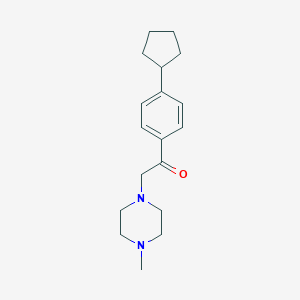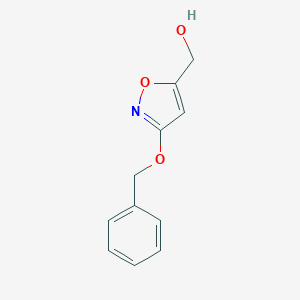![molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3](/img/structure/B181235.png)
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-
Descripción general
Descripción
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been investigated as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for studying protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is not fully understood. However, it has been proposed to act as a small molecule inhibitor of protein-protein interactions. It may also interact with various enzymes and receptors in the body, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is its potential as a tool for studying protein-protein interactions. Its small size and ability to interact with specific proteins make it a valuable tool for studying complex biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions in more detail. Additionally, research can be conducted to optimize the synthesis method and develop new derivatives with improved properties.
Conclusion:
In conclusion, 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Propiedades
Número CAS |
25452-29-3 |
|---|---|
Nombre del producto |
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- |
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
Clave InChI |
OGOJQUAOZLKENI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Otros números CAS |
25452-29-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

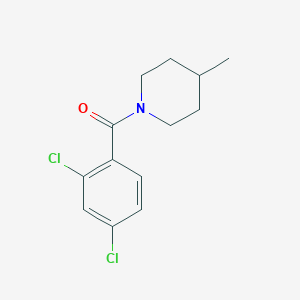
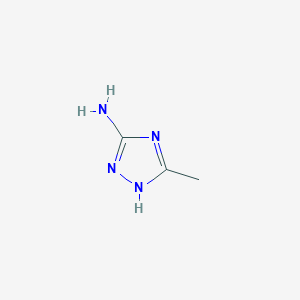
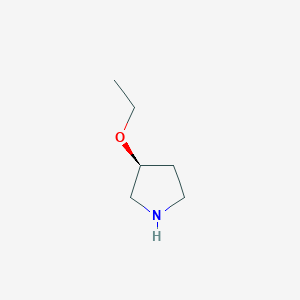
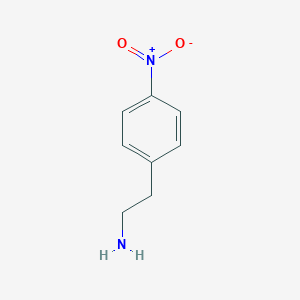
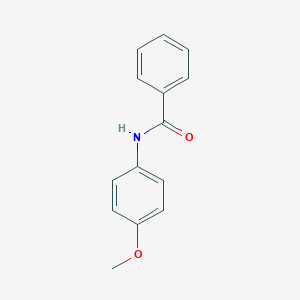
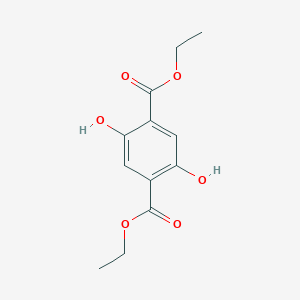
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
